molecular formula C16H16N2O2 B3038815 Ethyl beta-carboline-1-propionate CAS No. 90686-24-1

Ethyl beta-carboline-1-propionate

Cat. No.: B3038815
CAS No.: 90686-24-1
M. Wt: 268.31 g/mol
InChI Key: MVOYJHIRYQUBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl beta-carboline-1-propionate is an organic compound belonging to the beta-carboline family of alkaloids. These compounds are characterized by their tricyclic structure, which includes a pyridine-fused indole framework. Beta-carbolines are widely distributed in nature and are known for their diverse biological activities, including sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial properties .

Mechanism of Action

Target of Action

Ethyl beta-carboline-1-propionate, like other beta-carbolines, primarily targets the GABA-A receptor complex , acting on the benzodiazepine site . The GABA-A receptor is a 7-transmembrane G-protein coupled receptor associated with G_i proteins .

Mode of Action

Beta-carbolines are known to have an inverse agonist action at the GABA-A receptor complex . This means they possess properties opposite to those of benzodiazepines, which are agonists at this receptor .

Biochemical Pathways

The action of beta-carbolines, including this compound, affects the GABAergic system . Precursor compounds for the biosynthesis of beta-carbolines include serotonin (syn. 5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates .

Pharmacokinetics

Beta-carbolines are known to be metabolized efficiently .

Result of Action

Beta-carbolines show convulsive properties when administered at high doses, anxiogenic properties at moderate doses, and learning-enhancing effects at low doses . These effects suggest a possible physiological relationship, through the GABA-A receptor channel, between memory processes, anxiety, and ultimately, in pathological states, epileptic seizures .

Action Environment

Environmental factors such as alcohol consumption and smoking can affect the biosynthesis and biodegradation of beta-carbolines . Alcohol consumption increases the biosynthesis of harman, a type of beta-carboline, which induces voluntary alcohol intake possibly by increasing the activity of dopamine neurons of the mesolimbic system . On the other hand, smoking induces the biodegradation of beta-carbolines .

Biochemical Analysis

Biochemical Properties

Ethyl beta-carboline-1-propionate plays a significant role in biochemical reactions, particularly those involving the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors, where it acts as a modulator. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . Additionally, this compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition results in increased levels of these neurotransmitters, contributing to its neuroprotective properties.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating GABA receptor activity, leading to altered neuronal excitability and neurotransmitter release . This modulation can impact gene expression, particularly genes involved in synaptic plasticity and neuroprotection. Furthermore, this compound affects cellular metabolism by inhibiting MAO, resulting in increased levels of serotonin and dopamine, which play crucial roles in mood regulation and cognitive function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with GABA receptors and MAO. By binding to GABA receptors, it enhances the receptor’s affinity for GABA, leading to increased inhibitory neurotransmission . This action is responsible for its anxiolytic and sedative effects. Additionally, this compound inhibits MAO by binding to its active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition results in elevated levels of these neurotransmitters, contributing to its neuroprotective properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under prolonged exposure to light and heat . In in vitro studies, this compound has shown sustained effects on neuronal cells over several hours, with its anxiolytic and sedative properties persisting throughout the duration of the experiments . In in vivo studies, long-term administration of this compound has demonstrated neuroprotective effects, with improvements in cognitive function and mood regulation observed over weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects without significant adverse effects . At higher doses, this compound can induce toxicity, leading to symptoms such as motor impairment and respiratory depression . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, resulting in the formation of hydroxylated derivatives . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion via the kidneys. The compound’s interaction with MAO also influences metabolic flux, leading to increased levels of serotonin and dopamine . This modulation of neurotransmitter metabolism contributes to its neuroprotective and mood-regulating effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins, facilitating its uptake into neuronal cells. Once inside the cells, this compound can accumulate in specific subcellular compartments, such as the mitochondria, where it exerts its neuroprotective effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the mitochondria, where it interacts with mitochondrial proteins and enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. Within the mitochondria, the compound can modulate mitochondrial function, leading to enhanced energy production and protection against oxidative stress .

Preparation Methods

The synthesis of ethyl beta-carboline-1-propionate typically involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of tryptamine derivatives with aldehydes, followed by esterification to introduce the ethyl propionate group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and esterification steps .

Industrial production methods for beta-carboline derivatives may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl beta-carboline-1-propionate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce alcohols .

Scientific Research Applications

Ethyl beta-carboline-1-propionate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl beta-carboline-1-propionate can be compared with other beta-carboline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other beta-carboline derivatives .

Properties

IUPAC Name

ethyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-20-15(19)8-7-14-16-12(9-10-17-14)11-5-3-4-6-13(11)18-16/h3-6,9-10,18H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOYJHIRYQUBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl beta-carboline-1-propionate
Reactant of Route 2
Reactant of Route 2
Ethyl beta-carboline-1-propionate
Reactant of Route 3
Reactant of Route 3
Ethyl beta-carboline-1-propionate
Reactant of Route 4
Reactant of Route 4
Ethyl beta-carboline-1-propionate
Reactant of Route 5
Reactant of Route 5
Ethyl beta-carboline-1-propionate
Reactant of Route 6
Reactant of Route 6
Ethyl beta-carboline-1-propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.